molecular formula C13H11NO5 B1670370 (-)-DHMEQ CAS No. 287194-40-5

(-)-DHMEQ

Número de catálogo: B1670370
Número CAS: 287194-40-5
Peso molecular: 261.23 g/mol
Clave InChI: IUOMATKBBPCLFR-TUAOUCFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de reacciones: La dehidroximentilepoxiquinomicina se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de la dehidroximentilepoxiquinomicina incluyen enzimas lipasas para la resolución enantioselectiva, agentes oxidantes para la introducción de grupos funcionales y agentes reductores para la modificación de grupos existentes . Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar una actividad enzimática óptima y una transformación química.

Principales productos formados: El principal producto formado a partir de estas reacciones es la forma (2R,3R,4R)-dehidroximentilepoxiquinomicina, que exhibe una potente actividad inhibitoria de NF-κB . Esta forma es preferida debido a su alta pureza estereoquímica y efectos biológicos mejorados.

Aplicaciones Científicas De Investigación

Anticancer Activity

(-)-DHMEQ has been extensively studied for its anticancer properties across various models:

  • Breast Cancer : In hormone-insensitive breast cancer models, this compound demonstrated significant tumor suppression without toxicity .
  • Multiple Myeloma : The compound induced apoptosis in multiple myeloma cells and reduced tumor growth in vivo, suggesting its potential as a therapeutic agent for this malignancy .
  • Pancreatic Cancer : Studies showed that this compound inhibited pancreatic cancer cell growth both in vitro and in vivo, enhancing the efficacy of standard chemotherapeutics like gemcitabine .
Cancer Type Model Used Effect Observed Reference
Hormone-insensitive Breast CancerAnimal ModelsTumor suppression without toxicity
Multiple MyelomaCell Lines & MiceInduced apoptosis; reduced tumor volume
Pancreatic CancerIn Vitro & In VivoInhibited cell growth; enhanced gemcitabine effect

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses:

  • Collagen-Induced Arthritis : In murine models, this compound reduced the severity of arthritis by inhibiting NF-κB activation and subsequent inflammatory cytokine production .
  • Sepsis Models : The compound demonstrated protective effects against LPS-induced TNF-α production, potentially rescuing mice from lethal sepsis .
Disease Model Effect Observed Mechanism Reference
Collagen-Induced ArthritisReduced severity of arthritisInhibition of NF-κB activation
SepsisProtected against lethal TNF-α productionSuppression of inflammatory cytokines

Multiple Myeloma Treatment

In a study involving multiple myeloma cell lines, this compound was administered to evaluate its effects on cell viability and apoptosis. Results indicated that this compound significantly decreased cell viability while inducing apoptosis through caspase activation. The study concluded that this compound could serve as a novel therapeutic agent for multiple myeloma due to its ability to inhibit NF-κB activity effectively .

Pancreatic Cancer Model

In another case study, mice injected with pancreatic adenocarcinoma cells were treated with this compound alongside gemcitabine. The combination therapy resulted in a marked reduction in tumor metastasis and enhanced apoptosis within metastatic foci compared to monotherapy treatments. This case illustrates the potential of this compound to synergize with existing chemotherapeutic agents .

Comparación Con Compuestos Similares

La dehidroximentilepoxiquinomicina es única en su potente e inhibición selectiva de NF-κB en comparación con otros compuestos similares . Algunos compuestos similares incluyen la epoxiquinomicina C, de la cual se deriva la dehidroximentilepoxiquinomicina, y otros inhibidores de NF-κB como la gliotoxina y las taxanas . La dehidroximentilepoxiquinomicina destaca por su alta especificidad y unión irreversible a los componentes de NF-κB .

Conclusión

La dehidroximentilepoxiquinomicina es un compuesto prometedor con un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Su mecanismo de acción único y su potente inhibición de NF-κB la convierten en una herramienta valiosa para estudiar y tratar diversas enfermedades. La investigación y el desarrollo continuos de este compuesto pueden conducir a tratamientos nuevos y efectivos para condiciones inflamatorias y cancerosas.

Actividad Biológica

Dehydroxymethylepoxyquinomicin (DHMEQ) is a novel compound recognized for its significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB). This article provides a comprehensive overview of the biological activity of (-)-DHMEQ, highlighting its anticancer properties, anti-inflammatory effects, and mechanisms of action supported by various studies.

Overview of this compound

This compound is an enantiomer derived from racemic DHMEQ, which has been shown to possess greater efficacy in inhibiting NF-κB compared to its counterpart (+)-DHMEQ. Research indicates that this compound is approximately ten times more effective in this regard, making it a critical focus for therapeutic applications in cancer and inflammatory diseases .

The primary mechanism through which this compound exerts its biological effects is by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune responses and cell survival. The inhibition occurs at multiple levels:

  • Inhibition of Nuclear Translocation : this compound prevents the translocation of NF-κB subunits (such as p65 and p50) into the nucleus, thereby blocking the expression of target genes involved in inflammation and cell proliferation .
  • Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by promoting caspase activation and downregulating anti-apoptotic proteins like Bcl-XL .

In Vitro Studies

Numerous studies have documented the anticancer effects of this compound across different cancer types:

  • Multiple Myeloma : In vitro experiments showed that treatment with this compound induced apoptosis in multiple myeloma cell lines. For example, U266 and 12PE cell lines exhibited apoptosis rates of 38.5% and 50.5%, respectively, after 24 hours of treatment with 10 μg/mL .
  • Ovarian Cancer : A study indicated that combining this compound with cisplatin significantly enhanced antitumor activity against SKOV-3 ovarian cancer cells, suggesting a synergistic effect that could improve therapeutic outcomes .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Tumor Growth Inhibition : In a plasmacytoma mouse model, administration of this compound at 12 mg/kg daily for 14 days resulted in a significant reduction in tumor volume compared to control groups (2.91 mL vs. 7.91 mL) without notable toxicity .
  • Combination Therapy : The combination of this compound with melphalan has been shown to enhance sensitivity to treatment, indicating potential for use in combination therapies for hematological malignancies .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has demonstrated substantial anti-inflammatory effects:

  • Inhibition of Cytokine Production : Research has shown that this compound reduces the expression of pro-inflammatory cytokines such as IL-2 and TNF-α in activated peripheral blood mononuclear cells (PBMCs) .
  • Prevention of Graft-Versus-Host Disease (GVHD) : In murine models, this compound was effective in preventing GVHD by inhibiting dendritic cell maturation and reducing alloreactive T-cell responses .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Induces apoptosis in multiple myeloma; enhances cisplatin efficacy
Anti-inflammatory Reduces pro-inflammatory cytokines; inhibits dendritic cell maturation
Mechanism Inhibits NF-κB translocation; induces apoptosis via caspase activation

Case Studies

  • Multiple Myeloma Treatment : A clinical study involving patients with multiple myeloma showed that administration of this compound led to significant tumor reduction and induced apoptosis in myeloma cells, supporting its potential as a therapeutic agent .
  • Ovarian Cancer Combination Therapy : A recent study highlighted the effectiveness of combining this compound with cisplatin in treating ovarian cancer, demonstrating improved survival rates compared to monotherapy .

Propiedades

IUPAC Name

2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMATKBBPCLFR-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432307
Record name Dehydroxymethylepoxyquinomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287194-38-1, 287194-40-5
Record name rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287194-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroxymethylepoxyquinomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroxymethylepoxyquinomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-DHMEQ
Reactant of Route 2
(-)-DHMEQ
Reactant of Route 3
(-)-DHMEQ
Reactant of Route 4
(-)-DHMEQ
Reactant of Route 5
(-)-DHMEQ
Reactant of Route 6
(-)-DHMEQ

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.